molecular formula C13H11NO3 B12708744 5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione CAS No. 88556-33-6

5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione

Cat. No.: B12708744
CAS No.: 88556-33-6
M. Wt: 229.23 g/mol
InChI Key: DKHPTGRIGUOCHV-UHFFFAOYSA-N
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Description

5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione is a heterocyclic compound with a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione typically involves the reaction of 5-methyl-2,3-furandione with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. The reaction is usually carried out in ethanol with concentrated hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furandione oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(1-(phenylimino)ethyl)-2,3-furandione is unique due to its specific furan ring structure combined with a phenylimino group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

CAS No.

88556-33-6

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

5-methyl-4-(C-methyl-N-phenylcarbonimidoyl)furan-2,3-dione

InChI

InChI=1S/C13H11NO3/c1-8(14-10-6-4-3-5-7-10)11-9(2)17-13(16)12(11)15/h3-7H,1-2H3

InChI Key

DKHPTGRIGUOCHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=O)O1)C(=NC2=CC=CC=C2)C

Origin of Product

United States

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